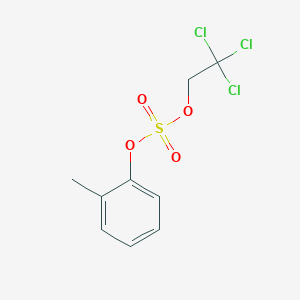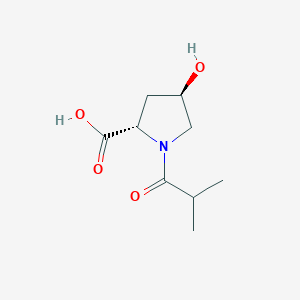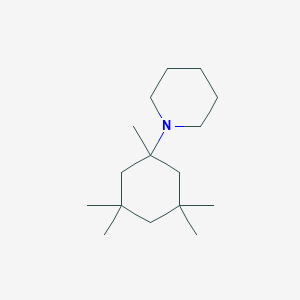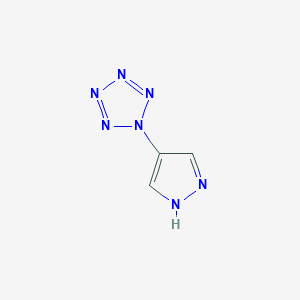![molecular formula C18H21NO B12540079 4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol CAS No. 667919-41-7](/img/structure/B12540079.png)
4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol is a complex organic compound that features a phenol group and an indane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Indane Moiety: Starting from a suitable precursor, the indane structure can be synthesized through cyclization reactions.
Coupling with Phenol: The final step involves coupling the indane derivative with a phenol group under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group might yield quinones, while reduction of the amino group could produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}aniline: Similar structure but with an aniline group instead of phenol.
4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}methanol: Similar structure but with a methanol group instead of phenol.
Uniqueness
The presence of the phenol group in 4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol might confer unique properties such as increased reactivity in electrophilic aromatic substitution reactions and potential biological activity.
Eigenschaften
CAS-Nummer |
667919-41-7 |
|---|---|
Molekularformel |
C18H21NO |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
4-[(2R)-2-(2,3-dihydro-1H-inden-2-ylamino)propyl]phenol |
InChI |
InChI=1S/C18H21NO/c1-13(10-14-6-8-18(20)9-7-14)19-17-11-15-4-2-3-5-16(15)12-17/h2-9,13,17,19-20H,10-12H2,1H3/t13-/m1/s1 |
InChI-Schlüssel |
KEEDRLMBBBLNDD-CYBMUJFWSA-N |
Isomerische SMILES |
C[C@H](CC1=CC=C(C=C1)O)NC2CC3=CC=CC=C3C2 |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)O)NC2CC3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide](/img/structure/B12540005.png)





![Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1)](/img/structure/B12540023.png)

![1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12540044.png)
![N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide](/img/structure/B12540048.png)
![1,2-Benzenediamine, N,N'-bis[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B12540054.png)
![3,3'-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide)](/img/structure/B12540060.png)
![Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate](/img/structure/B12540061.png)
